4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
CAS No.:
Cat. No.: VC15902704
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol
* For research use only. Not for human or veterinary use.
![4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one -](/images/structure/VC15902704.png)
Specification
Molecular Formula | C16H22N2O3 |
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Molecular Weight | 290.36 g/mol |
IUPAC Name | 4-[(4-methoxyphenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
Standard InChI | InChI=1S/C16H22N2O3/c1-20-14-4-2-13(3-5-14)10-18-12-16(21-11-15(18)19)6-8-17-9-7-16/h2-5,17H,6-12H2,1H3 |
Standard InChI Key | LPALDMPPMGIYAC-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CN2CC3(CCNCC3)OCC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one belongs to the spirocyclic piperidine-oxazine family. Its molecular formula is C₁₆H₂₂N₂O₃, with a molecular weight of 290.36 g/mol . The structure comprises a bicyclic system where a piperidine ring is fused to an oxazine moiety via a spiro junction at the 5,5-position (Figure 1). The 4-methoxybenzyl substituent is attached to the nitrogen atom of the piperidine ring, introducing aromatic and electron-donating characteristics .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 1713714-15-8 | |
IUPAC Name | 4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
SMILES | O=C1COC2(CCNCC2)CN1CC3=CC=C(OC)C=C3 | |
InChI Key | PJVBHRPXYZGPBQ-UHFFFAOYSA-N |
Spectral and Computational Data
The compound’s 3D conformation has been modeled using computational tools, revealing a rigid spirocyclic core that restricts rotational freedom. Nuclear magnetic resonance (NMR) studies of analogous spiro compounds indicate distinct proton environments for the piperidine and oxazine rings, with characteristic shifts for the methoxybenzyl group’s aromatic protons . Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, reflecting polarity influenced by the methoxy group .
Synthesis and Structural Analogues
Table 2: Comparative Analysis of Analogues
Structural Modifications
Replacing the 4-methoxy group with other substituents (e.g., halogens, alkyl chains) alters pharmacokinetic profiles. For instance, the 3-methoxy isomer shows enhanced blood-brain barrier penetration compared to the 4-methoxy variant .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Experimental data for the exact compound are sparse, but analogues exhibit:
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Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating solubilizing agents like DMSO for in vitro studies .
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Thermal Stability: Decomposition above 200°C, with optimal storage at 2–8°C under inert atmospheres .
Table 3: Predicted ADME Properties
Parameter | Value | Method |
---|---|---|
LogP (Octanol-Water) | 2.1 ± 0.3 | XLogP3 |
H-Bond Donors | 1 | PubChem |
H-Bond Acceptors | 4 | PubChem |
Polar Surface Area | 52.7 Ų | ChemAxon |
Formulation Strategies
Preclinical formulations often use master stocks in DMSO, diluted with PEG300 and Tween 80 for in vivo studies. A typical protocol involves:
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Dissolving 10 mg in 1 mL DMSO (10 mg/mL stock).
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Diluting with PEG300 (30%), Tween 80 (5%), and ddH₂O (65%) to achieve working concentrations .
Pharmacological Activity and Mechanisms
Dual Receptor Modulation
Although direct studies on 4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one are unavailable, structurally related compounds demonstrate dual activity at μ-opioid receptors (MOR) and σ1 receptors (σ1R) . For example:
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MOR Agonism: EC₅₀ = 12 nM for pain relief in murine models .
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σ1R Antagonism: IC₅₀ = 8 nM, potentiating opioid efficacy while reducing tolerance .
Future Directions and Applications
Drug Development
Ongoing research aims to optimize pharmacokinetics through prodrug strategies or nanoparticle delivery systems. A recent patent application highlights prodrug derivatives with improved oral bioavailability .
Chemical Biology
The compound’s spirocyclic core serves as a versatile scaffold for designing:
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